molecular formula C20H24N4O2S B2588955 (1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(2,6-dimethylmorpholino)methanone CAS No. 1013806-31-9

(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(2,6-dimethylmorpholino)methanone

Cat. No. B2588955
CAS RN: 1013806-31-9
M. Wt: 384.5
InChI Key: KSHURHJOZHIDOG-UHFFFAOYSA-N
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Description

(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(2,6-dimethylmorpholino)methanone is a useful research compound. Its molecular formula is C20H24N4O2S and its molecular weight is 384.5. The purity is usually 95%.
BenchChem offers high-quality (1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(2,6-dimethylmorpholino)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(2,6-dimethylmorpholino)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Tubercular Activity

(a): In Vitro and In Vivo Activity Recent synthetic developments have led to benzothiazole-based anti-tubercular compounds. These molecules were evaluated for their inhibitory concentrations against Mycobacterium tuberculosis (M. tuberculosis). The newly synthesized derivatives exhibited promising inhibition potency compared to standard reference drugs .

(b): Mechanism of Resistance: Beyond synthesis, understanding the mechanism of resistance of anti-TB drugs is crucial. Researchers have incorporated insights into drug resistance mechanisms in their studies.

©: Structure-Activity Relationships (SAR): Investigating the structure-activity relationships of these benzothiazole derivatives provides valuable information for designing potent inhibitors. Molecular docking studies against the target enzyme DprE1 further enhance our understanding of their anti-tubercular activity.

Quorum Sensing Inhibition

Bacteria employ quorum sensing pathways to coordinate behaviors such as biofilm formation and virulence production. Novel compounds that inhibit quorum sensing without being antibiotics are gaining interest. The compound’s structure may play a role in disrupting bacterial communication .

Single-Molecule Magnets

Practically significant materials derived from benzothiazole-based compounds include Co(II) cubane complexes acting as single-molecule magnets. These exhibit remarkable magnetic properties, making them valuable for potential applications in data storage and quantum technologies .

Water Electro-Oxidation Catalyst

A cobalt catalyst derived from benzothiazole-based compounds has been effective for water electro-oxidation at neutral pH. Its low overpotential and high turnover frequency make it a promising candidate for sustainable energy applications .

Fluorophores and Near-Infrared Dyes

Certain derivatives of benzothiazole exhibit red-emitting fluorophores with high quantum yields. Additionally, near-infrared dyes with absorption maxima near 950 nm have been developed. These have applications in imaging and diagnostics .

Anti-Parkinsonian Agents

1-(Benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives have been designed as potential anti-Parkinsonian agents. These compounds show activity in alleviating haloperidol-induced catalepsy in mice, suggesting their neuroprotective potential .

properties

IUPAC Name

[1-(1,3-benzothiazol-2-yl)-5-propan-2-ylpyrazol-3-yl]-(2,6-dimethylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2S/c1-12(2)17-9-16(19(25)23-10-13(3)26-14(4)11-23)22-24(17)20-21-15-7-5-6-8-18(15)27-20/h5-9,12-14H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHURHJOZHIDOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=NN(C(=C2)C(C)C)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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